molecular formula C22H32O2 B7853119 4,7,10,13,16,19-Docosahexaenoic acid

4,7,10,13,16,19-Docosahexaenoic acid

Cat. No.: B7853119
M. Wt: 328.5 g/mol
InChI Key: MBMBGCFOFBJSGT-UAYLQDFESA-N
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Description

4,7,10,13,16,19-Docosahexaenoic acid is a long-chain polyunsaturated fatty acid with 22 carbon atoms and six cis double bonds. It is an omega-3 fatty acid, commonly found in fish oils and marine algae. This compound plays a crucial role in the growth and functioning of the brain, eyes, and heart .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,7,10,13,16,19-Docosahexaenoic acid can be synthesized through various chemical routes. One common method involves the elongation and desaturation of shorter-chain omega-3 fatty acids, such as eicosapentaenoic acid. This process typically requires specific enzymes and reaction conditions to introduce the necessary double bonds at the correct positions .

Industrial Production Methods

Industrially, this compound is often produced through the fermentation of microalgae. These microalgae are cultivated in controlled environments, and the fatty acid is extracted and purified from the biomass. This method is preferred for its sustainability and ability to produce high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4,7,10,13,16,19-Docosahexaenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Hydroperoxides and other oxidized derivatives.

    Reduction: Saturated fatty acids.

    Esterification: Fatty acid esters.

Scientific Research Applications

4,7,10,13,16,19-Docosahexaenoic acid has a wide range of applications in scientific research:

Mechanism of Action

4,7,10,13,16,19-Docosahexaenoic acid exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7,10,13,16,19-Docosahexaenoic acid is unique due to its six double bonds, which confer distinct structural and functional properties. Its high degree of unsaturation makes it particularly effective in enhancing membrane fluidity and function, which is crucial for the proper functioning of the brain and eyes .

Properties

IUPAC Name

(4Z,7Z,10Z,13Z,16E,19E)-docosa-4,7,10,13,16,19-hexaenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9-,13-12-,16-15-,19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMBGCFOFBJSGT-UAYLQDFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7,10,13,16,19-Docosahexaenoic acid
Reactant of Route 2
4,7,10,13,16,19-Docosahexaenoic acid
Reactant of Route 3
4,7,10,13,16,19-Docosahexaenoic acid
Reactant of Route 4
4,7,10,13,16,19-Docosahexaenoic acid
Reactant of Route 5
4,7,10,13,16,19-Docosahexaenoic acid
Reactant of Route 6
4,7,10,13,16,19-Docosahexaenoic acid

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